molecular formula C11H12N2OS2 B4861907 4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide

4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide

Cat. No.: B4861907
M. Wt: 252.4 g/mol
InChI Key: WDMNGTWARHHTQC-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with dimethyl groups and a thiazole moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of a sulfur source.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Bond Formation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and the thiazole amine using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The thiazole and thiophene rings may facilitate binding through π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-3-thiophenecarboxamide: Lacks the thiazole moiety.

    N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide: Lacks the dimethyl groups on the thiophene ring.

    4,5-dimethyl-N-(1,3-thiazol-2-yl)-3-thiophenecarboxamide: Lacks the methyl group on the thiazole ring.

Uniqueness

4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is unique due to the presence of both dimethyl groups on the thiophene ring and the methyl-substituted thiazole moiety. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-6-4-12-11(16-6)13-10(14)9-5-15-8(3)7(9)2/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMNGTWARHHTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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